molecular formula C15H10BrNO B096221 2-(4-Bromophenyl)-3,1-benzoxazepine CAS No. 19062-91-0

2-(4-Bromophenyl)-3,1-benzoxazepine

Katalognummer B096221
CAS-Nummer: 19062-91-0
Molekulargewicht: 300.15 g/mol
InChI-Schlüssel: XDQYDLMZRODXFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that belongs to the benzoxazepine class of compounds. It has been identified as a potent and selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. BRL-15572 has been the subject of extensive research due to its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions.

Wirkmechanismus

2-(4-Bromophenyl)-3,1-benzoxazepine acts as a selective antagonist for the orexin-1 receptor, which is involved in the regulation of sleep and wakefulness. By blocking the activity of this receptor, 2-(4-Bromophenyl)-3,1-benzoxazepine reduces wakefulness and promotes sleep. The exact mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine is still under investigation, but it is believed to involve the modulation of neurotransmitter release in the brain.

Biochemische Und Physiologische Effekte

2-(4-Bromophenyl)-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects, including the reduction of wakefulness and the promotion of sleep. It has also been shown to have anxiolytic and antidepressant effects in animal models, and may have potential therapeutic applications in the treatment of these conditions. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been shown to have minimal side effects and a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Bromophenyl)-3,1-benzoxazepine has several advantages for use in lab experiments, including its potency and selectivity for the orexin-1 receptor, its favorable safety profile, and its well-established synthesis method. However, its limitations include its relatively short half-life and the need for further optimization of its pharmacokinetic properties for use in clinical settings.

Zukünftige Richtungen

There are several future directions for research on 2-(4-Bromophenyl)-3,1-benzoxazepine, including the optimization of its pharmacokinetic properties for use in clinical settings, the investigation of its potential therapeutic applications in the treatment of sleep disorders and other neurological conditions, and the exploration of its effects on other neurotransmitter systems in the brain. Further research is also needed to fully understand the mechanism of action of 2-(4-Bromophenyl)-3,1-benzoxazepine and its potential side effects.

Synthesemethoden

The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine involves several steps, starting with the reaction of 4-bromobenzylamine with 2-hydroxybenzaldehyde to form 2-(4-bromophenyl)benzoxazole. This intermediate is then reacted with 2-bromoacetic acid to form the final product, 2-(4-Bromophenyl)-3,1-benzoxazepine. The synthesis of 2-(4-Bromophenyl)-3,1-benzoxazepine has been optimized to improve yield and purity, and several variations of the method have been reported in the literature.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenyl)-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, such as insomnia and narcolepsy. It has been shown to improve sleep quality and reduce wakefulness in animal models, and has also been tested in clinical trials for its efficacy in treating insomnia. 2-(4-Bromophenyl)-3,1-benzoxazepine has also been investigated for its potential use in the treatment of other neurological conditions, such as anxiety and depression.

Eigenschaften

CAS-Nummer

19062-91-0

Produktname

2-(4-Bromophenyl)-3,1-benzoxazepine

Molekularformel

C15H10BrNO

Molekulargewicht

300.15 g/mol

IUPAC-Name

2-(4-bromophenyl)-3,1-benzoxazepine

InChI

InChI=1S/C15H10BrNO/c16-13-7-5-12(6-8-13)15-17-14-4-2-1-3-11(14)9-10-18-15/h1-10H

InChI-Schlüssel

XDQYDLMZRODXFR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br

Kanonische SMILES

C1=CC=C2C(=C1)C=COC(=N2)C3=CC=C(C=C3)Br

Synonyme

2-(p-Bromophenyl)-3,1-benzoxazepine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.